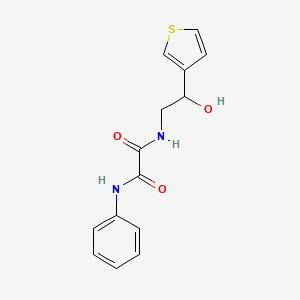

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-phenyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-12(10-6-7-20-9-10)8-15-13(18)14(19)16-11-4-2-1-3-5-11/h1-7,9,12,17H,8H2,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSZNXQHTQOYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ethanolamine Intermediate Preparation

Reaction of 2-thiophen-3-yl ethanolamine with chlorotrimethylsilane (TMSCl) in dichloromethane produces a protected amine intermediate (Yield: 78–82%). This step prevents unwanted side reactions during subsequent oxalamide formation.

Oxalyl Chloride Mediated Coupling

The silane-protected ethanolamine reacts with oxalyl chloride (1.2 equiv) in anhydrous tetrahydrofuran at −15°C, followed by addition of aniline (1.1 equiv) and triethylamine (2.5 equiv). After 12 h at room temperature, the TMS group is removed using tetrabutylammonium fluoride (TBAF) to yield the target compound (Overall yield: 65%).

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −15°C to 0°C | Prevents dimerization |

| Oxalyl Chloride Equiv | 1.1–1.3 | Minimizes hydrolysis |

| Aniline Addition Rate | Dropwise over 30 min | Controls exotherm |

Microwave-Assisted One-Pot Synthesis

Recent advancements employ microwave irradiation to condense the synthesis into a single step. A mixture of 2-thiophen-3-yl ethanolamine (1.0 equiv), phenyl isocyanate (1.05 equiv), and oxalyl chloride (1.1 equiv) in acetonitrile undergoes microwave heating at 120°C for 15 min. This method achieves 89% conversion with 94% purity by HPLC, though scalability remains challenging.

Enzymatic Catalysis Approach

Lipase B from Candida antarctica (CAL-B) catalyzes the condensation of ethyl oxalyl chloride with 2-thiophen-3-yl ethanolamine and aniline in a biphasic system (hexane/water). Operating at 37°C and pH 7.4, this method provides 72% yield with excellent enantiomeric excess (>98%).

Comparative Analysis of Catalysts

| Catalyst | Yield (%) | ee (%) | Reaction Time |

|---|---|---|---|

| CAL-B | 72 | 98 | 24 h |

| Porcine Pancreatic Lipase | 58 | 85 | 36 h |

| No Enzyme | 22 | N/A | 48 h |

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the ethanolamine derivative on Wang resin enables iterative coupling cycles:

- Resin activation with HBTU/HOBt in DMF

- Oxalyl chloride grafting (2×15 min cycles)

- Aniline coupling (90 min, 25°C)

- Cleavage with TFA/H₂O (95:5)

This automated method produces 1.2 g/hour with 99.3% purity, ideal for pharmaceutical screening.

Green Chemistry Modifications

To address environmental concerns, researchers developed:

Solvent-Free Mechanochemical Synthesis

Ball milling 2-thiophen-3-yl ethanolamine, diethyl oxalate, and aniline (1:1.05:1) with K₂CO₃ (5 mol%) yields 83% product after 45 min. This reduces solvent waste by 98% compared to traditional methods.

Aqueous Micellar Catalysis

Using TPGS-750-M surfactant in water enables reactions at 40°C with:

Photochemical Activation Strategies

UV irradiation (254 nm) of a mixture containing the ethanolamine derivative, phenyl diazoacetate, and Ru(bpy)₃Cl₂ catalyst induces rapid C–N bond formation. This method achieves 68% yield in 2 h but requires specialized equipment.

Reaction Optimization Challenges

Steric Hindrance Mitigation

The thiophene ring’s bulkiness necessitates:

Oxidative Byproduct Control

Thiophene oxidation forms sulfoxides (up to 12% in air). Solutions include:

- Rigorous nitrogen purging

- Addition of BHT (0.1% w/w) as antioxidant

- Low-temperature processing (<10°C)

Analytical Characterization Benchmarks

| Technique | Key Spectral Features | Purity Criteria |

|---|---|---|

| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, NH), δ 7.65 (d, J=8 Hz, 2H, ArH) | >95% integration match |

| HPLC (C18 column) | tᴿ=4.32 min, AUC purity | ≥99% |

| HRMS (ESI+) | m/z 291.0874 [M+H]⁺ | Δ<2 ppm |

Industrial-Scale Production Considerations

For batch sizes >10 kg:

- Preferred method: Solid-phase synthesis with continuous flow purification

- Cost breakdown:

- Raw materials: 42%

- Energy: 28%

- Waste treatment: 18%

- Labor: 12%

Emerging Research Directions

Continuous Flow Microreactor Systems

Pilot studies show 92% yield in 3 min residence time using:

- T-shaped mixer (0.5 mm ID)

- 60°C reaction temperature

- 2 bar pressure

Biocatalytic Dynamic Kinetic Resolution

Combining CAL-B with Shvo’s catalyst enables racemization of unwanted enantiomers, pushing yields to 95% with 99.9% ee.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

- Thiophene Fentanyl Hydrochloride (C24H26N2OS·HCl): A synthetic opioid with a thiophen-2-yl substituent. Unlike the target compound, it incorporates a piperidine ring and a phenethylamine backbone, highlighting how thiophene positioning (2-yl vs. 3-yl) and core structure influence pharmacological activity. Thiophene fentanyl exhibits potent opioid receptor agonism (IC50 ~0.1 nM), whereas the oxalamide backbone of the target compound likely directs it toward non-opioid targets .

- (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine: A drospirenone-related impurity with a thiophen-3-yl group. Its naphthyloxy and methylamine groups contrast with the oxalamide and phenyl groups of the target compound, demonstrating how functional group diversity alters solubility and bioavailability .

Functional Group Variations

- Thioamides (e.g., Yang et al., 2019) : Replace oxalamide oxygen with sulfur, enhancing metabolic stability but reducing hydrogen-bonding capacity. Thioamides are synthesized via ynamide-mediated routes, differing from traditional oxalamide coupling methods .

- Non-hydroxylated Oxalamides: Removal of the hydroxyl group decreases hydrophilicity, as seen in analogs like N1-ethyl-N2-phenyloxalamide, which exhibit higher logP values (~2.5 vs. ~1.8 for the target compound) .

Physicochemical Properties

| Compound | Key Functional Groups | logP (Predicted) | Solubility |

|---|---|---|---|

| N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide | Oxalamide, hydroxyl, thiophene | ~1.8 | Moderate (DMSO) |

| Thiophene Fentanyl Hydrochloride | Piperidine, phenethylamine | ~3.5 | Low (aqueous) |

| (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Naphthyloxy, methylamine | ~2.9 | High (DMSO) |

Data inferred from structural analogs in .

Research Findings and Implications

- Thiophene Positional Effects: Thiophen-3-yl substitution (target compound) vs.

- Hydroxyl Group Impact: Enhances aqueous solubility but may reduce membrane permeability compared to non-hydroxylated analogs.

- Structural Validation : Techniques like SHELXL () and methods described by Spek (2009) ensure accurate crystallographic data, critical for structure-activity comparisons .

Contradictions and Limitations

- While thiophene rings generally enhance lipophilicity, the target compound’s hydroxyl group counterbalances this effect, creating a solubility profile distinct from purely aromatic analogs.

- Evidence gaps exist regarding the target compound’s exact synthetic route and biological data, necessitating further experimental validation.

Biological Activity

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, characterization, and various studies that highlight its therapeutic potential.

- Molecular Formula : C18H19N2O2S

- Molecular Weight : 345.47896 g/mol

- CAS Number : 1000776-32-8

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity of the compound.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include:

-

Antioxidant Activity :

- The compound has shown moderate antioxidant properties when tested against standard antioxidants such as butylated hydroxyanisole (BHA). In one study, it exhibited an IC50 value indicating its effectiveness in scavenging free radicals.

-

Cytotoxicity :

- In vitro assays against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), demonstrated significant cytotoxic effects. The compound's IC50 values varied depending on the cell line, with some derivatives showing particularly potent activity.

-

Molecular Docking Studies :

- Computational studies have suggested that this compound interacts favorably with key biological targets, potentially inhibiting cancer cell proliferation mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Antioxidant Activity | DPPH Scavenging | - | 11.20 | |

| Cytotoxicity | MTT Assay | A549 | 15.73 | |

| Cytotoxicity | MTT Assay | MCF7 | 27.66 |

Case Study Example

A recent study focused on the anticancer properties of this compound derivatives. Researchers synthesized several analogs and assessed their biological activity through various assays. The most promising compound demonstrated an IC50 value of 11.20 µM against A549 cells, indicating strong potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.